molecular formula C24H25FN2O2 B2769423 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 877797-76-7

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Cat. No. B2769423
M. Wt: 392.474
InChI Key: NHJMKULKNFLREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a useful research compound. Its molecular formula is C24H25FN2O2 and its molecular weight is 392.474. The purity is usually 95%.
BenchChem offers high-quality 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Research : A derivative, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, demonstrated potent cytotoxic activity against HT-29 cells (colorectal cancer cell line) by inducing apoptosis and cell cycle arrest. This compound downregulated Bcl-2 expression while upregulating Bax, caspase-3, -8, and -9 genes, indicating its potential as a chemotherapeutic agent in colon cancer treatment (Hanifeh Ahagh et al., 2019).

  • Chemical Synthesis : The compound's synthesis and characterization were studied, showing its potential in forming salts with different organic acids. This structural knowledge can be critical for pharmaceutical applications (Betz et al., 2011).

  • Molecular Docking and Binding Studies : Some derivatives of this compound have been studied for their binding affinity with estrogen receptors, showing significant anti-proliferative activities in breast cancer cell lines. This indicates their potential use in the development of cancer treatments (Parveen et al., 2017).

  • Neurological Research : Derivatives of this compound have been explored for their potential as atypical antipsychotics. These studies focused on modifying the compound’s structure to improve its efficacy in treating disorders like schizophrenia (Bolós et al., 1996).

  • Fluorescence and Photophysics Studies : Derivatives have been examined for their luminescent properties and photo-induced electron transfer, suggesting applications in developing fluorescence-based sensors or probes (Gan et al., 2003).

  • Antimicrobial Studies : Certain derivatives have shown potent antibacterial activities against various human pathogenic strains, indicating their potential in developing new antimicrobial agents (Nagaraj et al., 2019).

properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O2/c25-21-7-3-4-8-22(21)27-11-9-26(10-12-27)16-19-15-24(28)29-23-14-18-6-2-1-5-17(18)13-20(19)23/h3-4,7-8,13-15H,1-2,5-6,9-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJMKULKNFLREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

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